2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
CAS No.: 792953-83-4
Cat. No.: VC4993740
Molecular Formula: C10H8Cl2N4O
Molecular Weight: 271.1
* For research use only. Not for human or veterinary use.
![2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide - 792953-83-4](/images/structure/VC4993740.png)
Specification
CAS No. | 792953-83-4 |
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Molecular Formula | C10H8Cl2N4O |
Molecular Weight | 271.1 |
IUPAC Name | 2-chloro-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide |
Standard InChI | InChI=1S/C10H8Cl2N4O/c11-4-10(17)15-8-3-7(12)1-2-9(8)16-6-13-5-14-16/h1-3,5-6H,4H2,(H,15,17) |
Standard InChI Key | VQBLRHXAMVYQPW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)NC(=O)CCl)N2C=NC=N2 |
Introduction
2-Chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide is a chemical compound characterized by its unique molecular structure and potential applications in various fields, particularly in medicinal chemistry. Its chemical formula is , with a molecular weight of approximately 271.10 g/mol. The compound is recognized by its CAS number 792953-83-4 and is associated with significant biological activity, making it a subject of interest in pharmaceutical research.
Synthesis and Mechanism
The synthesis of 2-Chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide typically involves multiple steps that include the chlorination of aromatic compounds and subsequent reactions with triazole derivatives. The general synthetic route can be outlined as follows:
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Chlorination of Phenolic Compounds: The initial step involves the chlorination of a phenolic compound to introduce the chloro group.
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Formation of Triazole Ring: The reaction with appropriate reagents leads to the formation of the triazole ring on the phenolic structure.
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Acetamide Formation: Finally, the acetamide functionality is introduced through an amide coupling reaction.
Biological Activity
Research indicates that compounds similar to 2-Chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide exhibit significant biological activities, including:
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Antimicrobial Activity: Studies have shown that triazole derivatives often possess antimicrobial properties against various bacterial and fungal strains.
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Anticancer Potential: Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
Applications
Due to its structural characteristics and biological activity, this compound can be explored in several applications:
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Pharmaceutical Development: As a potential lead compound for developing new antimicrobial or anticancer agents.
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Research Tool: It may serve as a tool in proteomics and biochemical research to study specific biological pathways or mechanisms.
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